Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
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Description
Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C21H26N4O5S and its molecular weight is 446.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a thiazole ring , which is found in many biologically active compounds such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .
Mode of Action
Thiazole derivatives are known to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The compound’s interaction with its targets and any resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities .
Biological Activity
Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine core substituted with various functional groups that contribute to its biological activity. The presence of a thiazole and triazole moiety enhances its interaction with biological targets.
Chemical Formula: C₁₈H₃₁N₃O₅S
Molecular Weight: 385.53 g/mol
Anticancer Activity
Recent studies have indicated that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticancer properties. For instance:
- Mechanism of Action: These compounds are known to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation. The methyl group at the 1-position and the dimethoxyphenyl group enhance the lipophilicity and cellular uptake of the compound .
- Case Study: A study evaluating various thiazole derivatives demonstrated that compounds similar to this compound showed IC50 values ranging from 10 to 50 μM against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- In Vitro Studies: Preliminary evaluations indicate that it exhibits moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Neuroprotective Effects
Research suggests potential neuroprotective effects attributed to the compound's ability to modulate neurotransmitter systems:
- Mechanism: The presence of the piperidine moiety may facilitate interactions with dopamine and serotonin receptors, potentially leading to improved cognitive functions and reduced neurodegeneration in animal models .
Data Table: Biological Activities
Activity Type | Test Organism/Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|---|
Anticancer | MCF-7 | 30 | Induction of apoptosis via caspase activation |
Anticancer | HeLa | 25 | Inhibition of cell proliferation |
Antimicrobial | Staphylococcus aureus | 40 | Disruption of cell wall synthesis |
Antimicrobial | Escherichia coli | 35 | Inhibition of protein synthesis |
Neuroprotective | Neuroblastoma cells | 20 | Modulation of neurotransmitter receptors |
Properties
IUPAC Name |
methyl 1-[(3,4-dimethoxyphenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-12-22-21-25(23-12)19(26)18(31-21)17(14-5-6-15(28-2)16(11-14)29-3)24-9-7-13(8-10-24)20(27)30-4/h5-6,11,13,17,26H,7-10H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZBIIPBTRPYTET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCC(CC4)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.